molecular formula C17H14N4OS B8664484 N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide CAS No. 827598-52-7

N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide

Cat. No.: B8664484
CAS No.: 827598-52-7
M. Wt: 322.4 g/mol
InChI Key: NVQLDWAEGZHQKB-UHFFFAOYSA-N
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Description

N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide: is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound features a unique structure that combines a benzamide moiety with a thiazoloquinazoline framework, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with 2-bromoacetophenone in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require refluxing in ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology: In biological research, N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a promising candidate for drug development. Clinical trials and preclinical studies are conducted to evaluate its efficacy and safety .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of dyes, polymers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells . The exact molecular pathways and targets are still under investigation, but its ability to modulate biological activity makes it a valuable research tool .

Properties

CAS No.

827598-52-7

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2-methyl-4,5-dihydro-[1,3]thiazolo[4,5-h]quinazolin-8-yl)benzamide

InChI

InChI=1S/C17H14N4OS/c1-10-19-13-8-7-12-9-18-17(20-14(12)15(13)23-10)21-16(22)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,20,21,22)

InChI Key

NVQLDWAEGZHQKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C3=NC(=NC=C3CC2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamine (0.2 g, 0.92 mmol) in pyridine (7 mL) was added benzoyl chloride (117 μL, 142 mg, 1 mmol). The mixture was stirred at room temperature for 2 h. Water (100 mL) was added and the product was extracted into EtOAc (3×50 mL). The organic extracts were combined, dried, filtered, and concentrated under vacuum. Flash column chromatography (50% EtOAc:hexane) followed by crystallisation from EtOH afforded the title product as yellow crystals (173 mg, 59%): mp 229-231° C. Anal. RP-HPLC: tR 13.5 min (0-60% MeCN, purity 100%). 1H-NMR (CDCl3): δ 8.59 (s, 1H, NH), 8.44 (s, 1H, Py-H), 7.95 (m, 2H, Ph-H), 7.54 (m, 3H, Ph-H), 3.09 (m, 4H, CH2—CH2), 2.77 (s, 3H, CH3). 13C-NMR (CDCl3): δ 170.70, 165.50, 160.05, 158.04, 157.02, 155.77, 134.89, 132.66, 129.15, 128.92, 127.89, 121.44, 25.39, 24.50, 20.31. MS (ESI+): m/z 323.05 (M+H)+. Anal. (C17H14N4OS)C, H, N.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
117 μL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
59%

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